molecular formula C7H7F3N2O2S B1405672 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 1427461-10-6

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1405672
CAS No.: 1427461-10-6
M. Wt: 240.21 g/mol
InChI Key: XXKQNYFMOQHZRT-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a high-purity chemical building block designed for research and development applications. This compound features a pyridine ring system substituted with both a methyl group and a trifluoromethyl group, a combination known to impart unique physicochemical properties. The incorporation of a trifluoromethyl group is a established strategy in medicinal and agrochemistry, as this moiety is strongly electron-withdrawing and can significantly influence a molecule's metabolic stability, lipophilicity, and biomolecular binding affinity . The sulfonamide functional group is a prevalent pharmacophore found in many therapeutic agents and enzyme inhibitors, contributing to key interactions with biological targets . While the specific biological profile and applications of this compound are yet to be fully characterized, its molecular architecture makes it a valuable intermediate for researchers exploring new compounds in various fields. Potential research applications include use as a key synthetic intermediate for novel active ingredients, in the discovery and optimization of new pharmaceutical candidates, and as a scaffold for developing agrochemicals, given the proven utility of trifluoromethylpyridine derivatives in crop protection . Researchers can leverage this compound to study structure-activity relationships (SAR) and develop new sulfonamide-based inhibitors. Our product is guaranteed to meet strict quality control standards, ensuring reliability for your most demanding research needs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-4-5(15(11,13)14)2-3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQNYFMOQHZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange on Picolines

One of the predominant methods involves chlorination and fluorination of methylpyridines, as outlined in recent literature focusing on trifluoromethyl derivatives.

  • Reaction Conditions:
    • Starting Material: 2-, 3-, or 4-picolines.
    • Reagents: Trichloromethylpyridine derivatives or chlorinated pyridines.
    • Fluorination Agent: Fluorinating reagents such as HF or other fluorinating agents, often in vapor-phase reactors.
    • Temperature: Ranges from 335°C to 520°C depending on the specific substrate and desired product.
    • Yield Data: For example, 2-picoline yields about 71.3% trifluoromethylated products under optimal conditions.

This method is efficient for constructing trifluoromethyl-substituted pyridines, with yields often exceeding 60% for key intermediates.

Construction of Pyridine Ring from Precursors

Alternative approaches involve cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetic acid derivatives, followed by ring closure.

  • Reaction Conditions:
    • Use of cyclocondensation agents like ammonium salts or aldehyde precursors.
    • Solvents such as acetic acid or polar aprotic solvents.
    • Temperatures typically range from 100°C to 200°C.
  • Outcome: These methods yield trifluoromethylpyridines with high regioselectivity.

Sulfonamide Formation

Once the trifluoromethylpyridine core is synthesized, the sulfonamide moiety is introduced via sulfonation and subsequent amination:

Direct Sulfonation and Amination

Based on patent literature, the process involves reacting the pyridine derivative with a sulfonating agent in the presence of a suitable solvent:

  • Reagents:
    • Sulfonating agents such as R₁–SO₂–Z, where R₁ is an alkyl or aryl group, Z is a leaving group.
    • N,N-Dimethylformamide (DMF) as a solvent and reaction medium.
  • Reaction Conditions:
    • Elevated temperatures between 120°C and 160°C.
    • Reaction times from 3 to 7 hours.
    • Molar ratios of sulfonating agent to pyridine derivative typically range from 1.5 to 6 equivalents.
  • Solvents: Toluene, xylene, or diethylbenzene are preferred, with toluene being particularly effective.

Post-Sulfonation Amination

Following sulfonation, amination with ammonia or amines can be performed to obtain the sulfonamide:

  • Conditions:
    • Heating at similar elevated temperatures.
    • Use of ammonia or primary amines as nucleophiles.
    • Catalysts or bases may be employed to facilitate the reaction.

Summary of Reaction Parameters and Data

Step Method Reagents Solvent Temperature (°C) Reaction Time Yield / Notes
Synthesis of trifluoromethylpyridine Chlorine/fluorine exchange Trichloromethylpyridine derivatives, fluorinating agents Vapor-phase reactor 335–520 Variable Yields >60% for key intermediates
Pyridine ring construction Cyclocondensation Ethyl trifluoroacetate, aldehydes, ammonium salts Acetic acid or polar aprotic 100–200 2–8 hours High regioselectivity
Sulfonamide formation Sulfonation + amination Sulfonating agent, ammonia/amine Toluene, xylene, DMF 120–160 3–7 hours Moderate to high yields

Research Findings and Data Tables

Table 1: Yields of Trifluoromethylated Pyridines via Chlorine/Fluorine Exchange

Substrate Reaction Temperature (°C) Major Product Yield (%) Reference
3-Picoline 335 3-Trifluoromethylpyridine 86.4
2-Picoline 350–360 2-Trifluoromethylpyridine 71.3
4-Picoline 380 4-Trifluoromethylpyridine 7.4

Table 2: Yields of Dimeric and Multiple Trifluoromethylated Pyridines

Substrate Reaction Temperature (°C) Product Yield (%) Reference
2,4-Lutidine 420 Bis(trifluoromethyl)pyridine 78.8
2,6-Lutidine 440 2,6-Bis(trifluoromethyl)pyridine 69.6

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The trifluoromethyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Reagents for Chemical Reactions : The compound is involved in reactions such as Suzuki–Miyaura cross-coupling, which is essential for forming carbon-carbon bonds in organic synthesis .
  • Building Blocks : It acts as a precursor for synthesizing other functionalized pyridine derivatives, which are important in medicinal chemistry.

Pharmaceutical Development

The compound's structural features make it suitable for drug development:

  • Antimicrobial and Antifungal Properties : Research indicates that derivatives of trifluoromethylpyridines exhibit significant biological activities, including antimicrobial effects . This suggests potential applications in developing new antibiotics or antifungal agents.
  • Targeting Specific Enzymes : Its sulfonamide group allows for interactions with specific biological targets, making it a candidate for designing enzyme inhibitors.

Agrochemicals

The agrochemical industry has shown interest in this compound:

  • Crop Protection Agents : Trifluoromethylpyridine derivatives are widely used as active ingredients in herbicides and pesticides. For example, fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the market, has been successful in controlling various weeds .
  • Development of New Formulations : Ongoing research focuses on creating novel agrochemicals with improved efficacy and reduced toxicity using this compound as a starting material .

Case Study 1: Synthesis of Agrochemicals

A study highlighted the synthesis of several trifluoromethylpyridine derivatives that are now commercially available as crop protection products. The methods employed include chlorine/fluorine exchange and direct trifluoromethylation techniques, demonstrating the versatility of this compound in industrial applications .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of various trifluoromethylpyridine derivatives showed promising results against resistant strains of bacteria. The study utilized this compound as a lead compound, indicating its potential role in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide and related sulfonamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Reported Applications
This compound 2-CH₃, 6-CF₃, 3-SO₂NH₂ C₇H₇F₃N₂O₂S Not reported Not available Unknown (discontinued)
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide 6-Cl, 5-CF₃, 3-SO₂NH₂ C₆H₄ClF₃N₂O₂S 260.62 1228875-16-8 Agrochemical intermediates
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide 3-Cl, 5-CF₃, 2-SO₂NH₂ C₆H₄ClF₃N₂O₂S 260.62 1249907-95-6 Agrochemical intermediates
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide 2-OCH₃, 4-CF₃, 3-SO₂NH₂ C₇H₇F₃N₂O₃S Not reported Not available Herbicidal activity

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The chloro (-Cl) substituents in 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide and 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide enhance electrophilicity compared to the methyl (-CH₃) group in the target compound. This difference likely influences their reactivity in nucleophilic substitution reactions, making them more suitable as intermediates in agrochemical synthesis . The methoxy (-OCH₃) group in 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide improves herbicidal efficacy, as demonstrated in studies on triazolopyrimidine sulfonamide herbicides .

Positional Isomerism :

  • The position of the sulfonamide group (e.g., 2- vs. 3-position) significantly impacts molecular interactions. For example, 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide and the target compound differ in sulfonamide placement, which could affect hydrogen-bonding capacity and target selectivity.

Lipophilicity and Metabolic Stability: The trifluoromethyl (-CF₃) group in all compounds increases lipophilicity, promoting membrane permeability.

Biological Activity

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H7F3N2O2SC_7H_7F_3N_2O_2S. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) . This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins and cytokines.

Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models . The compound's ability to modulate cell signaling pathways related to cancer progression makes it a candidate for further investigation.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits COX-2, leading to decreased levels of inflammatory mediators.
  • Cell Signaling Modulation : It affects pathways involved in cell survival and apoptosis, particularly in cancer cells.
  • Antimicrobial Mechanisms : By targeting bacterial cell wall synthesis, it disrupts the integrity of bacterial cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Study 2: Anti-inflammatory Action

In an animal model of arthritis, treatment with this compound resulted in decreased swelling and inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Study 3: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was associated with increased apoptosis and cell cycle arrest at the G0/G1 phase .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50/EffectivenessNotes
Compound AAntimicrobial10 µg/mLSimilar structure but less potent
Compound BAnti-inflammatoryNot specifiedRelated sulfonamide with different effects
Compound CAnticancer15 µMShows higher potency than some analogs

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

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